Galactan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Galactans are synthesized through various biochemical processes, both in nature and synthetically. For example, galactans from red algae such as the hybrid galactan from Furcellaria lumbricalis have been studied for their structure and gelling properties, revealing that their synthesis can be affected by extraction conditions, leading to differences in molecular weight and gel strength (Tuvikene et al., 2010). Additionally, a study on the physico-chemical characterization of a this compound exopolysaccharide produced by Weissella confusa KR780676 outlines the synthesis and properties of a linear this compound containing α-(1→6)-linked galactose units (Devi, Kavitake, & Shetty, 2016).

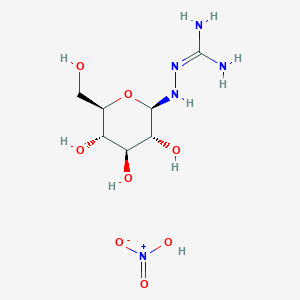

Molecular Structure Analysis

The molecular structure of galactans varies significantly depending on the source. For instance, the structure of this compound from Furcellaria lumbricalis includes 3,6-anhydro-d-galactose and galactose residues, partly sulfated, contributing to its specific gel properties (Tuvikene et al., 2010). Another example is the structural elucidation of an acidic this compound from the eggs of mollusc Pomacea lineata, showing a backbone containing β-d-Gal as a predominant compound (Cruz et al., 2010).

Chemical Reactions and Properties

Galactans undergo various chemical reactions, including sulfation, which significantly impacts their chemical properties. The structure and anticoagulant activity of sulfated galactans from red algae Botryocladia occidentalis highlight the influence of sulfation patterns on their biological activities (Farias, Valente, Pereira, & Mourão, 2000).

Physical Properties Analysis

The physical properties of galactans, such as gelling ability and viscosity, are closely related to their molecular structure and composition. Studies on the rheological properties of hybrid this compound from Furcellaria lumbricalis and the physico-chemical properties of this compound exopolysaccharide produced by Weissella confusa KR780676 provide insights into how molecular weight, degree of sulfation, and extraction conditions affect these properties (Tuvikene et al., 2010); (Devi, Kavitake, & Shetty, 2016).

Chemical Properties Analysis

The chemical properties of galactans, such as solubility, reactivity, and interactions with other molecules, are influenced by their structural features, including the pattern of sulfation and the presence of other functional groups. The study on sulfated galactans from Botryocladia occidentalis illustrates how structural variations affect their anticoagulant activity, showcasing the chemical diversity and complexity of galactans (Farias, Valente, Pereira, & Mourão, 2000).

Wissenschaftliche Forschungsanwendungen

Polysaccharid in terrestrischen Pflanzen und marinen Makroalgen

Galactan ist ein Oberbegriff für eine sehr große Familie von Polysacchariden, die in terrestrischen Pflanzen und anderen Organismen, vor allem aber in roten marinen Makroalgen, vorkommen . Sie sind hauptsächlich durch Agar und Carrageenan vertreten .

Rheologische Eigenschaften

Galactane weisen gemeinsame Merkmale auf, wie z. B. ihre hohe Dichte an Hydroxylfunktionen (-OH), die zu einem hydrophilen Charakter und einer hohen Fähigkeit zur Bildung eines Wasserstoffbrückenbindungsnetzwerks führen . Sie verändern die Rheologie von wässrigen Medien, in die sie eingebracht werden, stark, selbst bei niedrigen Konzentrationen .

Verdickungs- und Geliermittel

Galactane haben funktionelle Eigenschaften als Verdickungs- und Geliermittel . Im Falle von sulfatierten Galactanen wie Carrageenan und Agar werden diese Eigenschaften durch ihren Sulfatgehalt verstärkt, der einen anionischen Charakter verleiht, der mit anderen Verbindungen interagieren kann .

Antioxidative Aktivitäten

Extrakte mit vielen natürlichen Pigmenten und Phenolen zeigten ausgezeichnete antioxidative Aktivitäten, was ihre Anwendung in funktionellen Lebensmitteln und Kosmetika erklärt .

Pharmakologische Anwendungen

Die große Bandbreite an potenziellen pharmakologischen Anwendungen, insbesondere als Antikoagulanzien und Antithrombotika, ist der Hauptgrund für das zunehmende Interesse an diesen Zuckern . Sowohl die natürlichen als auch die klinischen Wirkungen von sulfatierten Galactanen stehen in direktem Zusammenhang mit ihren strukturellen Merkmalen .

Strukturelle Einblicke

Die Struktur von sulfatierten Galactanen aus roten marinen Makroalgen ist trotz eines einfachen Grundgerüsts, das aus einer Disaccharid-Einheit besteht, in Wirklichkeit sehr komplex und hängt von der Substitution durch (i) Sulfatgruppen, (ii) Nicht-Galactose-Monosaccharide, (iii) die Art der Galactose-Stereoisomere und (iv) das Vorhandensein von 3,6-Anhydrogalactose ab<a aria-label="1: " data-citationid="1ab8b83c-fb78-c18a-3d3d-cfb5debca54f-43" h="ID=SERP,5017.1" href="https://link.springer.com/referenceworkentry/10.1007/978-3-319-0

Wirkmechanismus

Target of Action

Galactan, a polysaccharide primarily composed of galactose units, is widely distributed in terrestrial plants and macroalgae . It interacts with various biological targets, including macrophages , Toll-like receptor 2 , and potentially other cell types involved in immune response . These targets play crucial roles in immune response, cell signaling, and maintaining homeostasis .

Mode of Action

This compound interacts with its targets to induce various biological effects. For instance, a specific type of this compound, 3-O-methylated-galactan, has been shown to polarize macrophages, leading to enhanced secretion of the cytokine TNF-α . This interaction results in cytotoxic effects on certain cancer cells . The mode of action involves targeting Toll-like receptor 2 and activation of MAPKs and NF-κB signaling pathways .

Biochemical Pathways

This compound’s interaction with its targets affects several biochemical pathways. In the case of macrophages, this compound influences the polarization process, which involves various signaling pathways, including MAPKs and NF-κB . These pathways play a crucial role in immune response and inflammation, leading to downstream effects such as enhanced cytokine secretion and cytotoxic effects on cancer cells .

Pharmacokinetics

It is known that non-absorbed this compound is vigorously fermented by gastrointestinal microflora . This fermentation process can lead to the production of short-chain fatty acids and decrease the generation and absorption of ammonia .

Result of Action

The interaction of this compound with its targets and the subsequent changes in biochemical pathways result in various molecular and cellular effects. For instance, the polarization of macrophages by this compound leads to enhanced secretion of cytokine TNF-α, which has cytotoxic effects on certain cancer cells . Additionally, this compound has been reported to have antitumor effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the structural properties of this compound, such as its sulfation patterns, can greatly influence its functional properties . Moreover, the presence of 3,6-anhydrogalactopyranose residues in galactans can increase the flexibility of the this compound chains and allow larger contraction of the random coil structure . These factors can affect the rheological properties of this compound and its interaction with other compounds .

Zukünftige Richtungen

Recent studies have shown that galactans can aid host defense by modulating the inflammatory and antimicrobial activity of neutrophils and macrophages . This opens up new possibilities for the development of galactans as pharmaceutical drugs in the field of thrombosis . Also, the structural and biochemical insights into a modular β-1,4-galactan synthase in plants have provided a new model for pectic galactan side-chain addition .

Eigenschaften

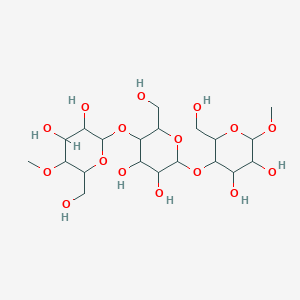

IUPAC Name |

2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O16/c1-30-15-6(3-21)33-19(13(28)9(15)24)36-17-8(5-23)34-20(14(29)11(17)26)35-16-7(4-22)32-18(31-2)12(27)10(16)25/h6-29H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRUXGRHTJRKNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)CO)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609650 |

Source

|

| Record name | Methyl 4-O-methylhexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39300-87-3 |

Source

|

| Record name | Methyl 4-O-methylhexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)